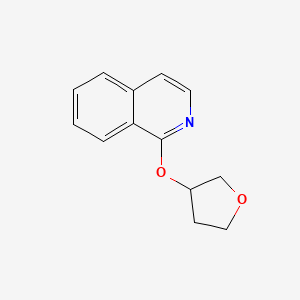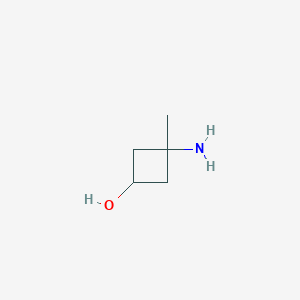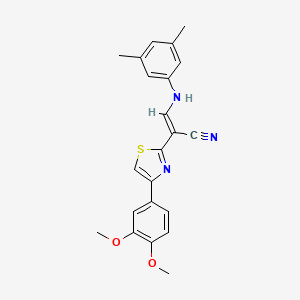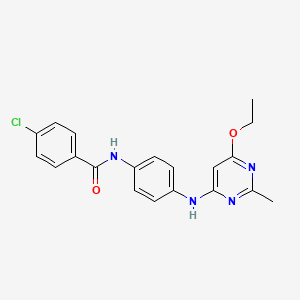
1-(Oxolan-3-yloxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Isoquinoline alkaloids, which include “1-(Oxolan-3-yloxy)isoquinoline”, are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline alkaloids, including “1-(Oxolan-3-yloxy)isoquinoline”, have been found to demonstrate a wide range of biological activities . They have been studied for their free-radical quenching activity, which is mostly driven by the proton affinity (PA), consistent with the SPLET (sequential proton loss electron transfer) mechanism .Physical And Chemical Properties Analysis
While the specific physical and chemical properties of “1-(Oxolan-3-yloxy)isoquinoline” are not available, isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Isoquinoline derivatives have been extensively studied for their unique chemical properties and synthetic applications. For instance, Catalyst-Controlled Synthesis research has demonstrated the use of N-(pivaloyloxy)-amides with ynamides to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential in creating complex organic molecules with high regioselectivity and functional group tolerance (Niu, Liu, Wei, & Shi, 2018). Similarly, the Synthesis of Pyrrolo[2,1-a]isoquinolines highlights innovative approaches to constructing complex heterocycles, which are core structures in many pharmaceuticals (Yavari, Hossaini, & Sabbaghan, 2006).
Antibacterial and Anticorrosion Studies
Isoquinoline derivatives have also been evaluated for their Antibacterial and Anticorrosion Properties . Research in this area has revealed that novel oxathiolan and triazole compounds based on 8-hydroxyquinoline derivatives offer significant protection against corrosion in metals, as well as potent antibacterial activities against various strains (Rbaa, Abousalem, Rouifi, et al., 2020). These findings could lead to the development of new materials for industrial applications and antibacterial agents.
Photoluminescence and Material Science
In the field of Material Science , isoquinoline derivatives have shown promising Photoluminescence Properties for developing new optical materials. Studies on lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands have demonstrated strong visible and NIR luminescence, which is crucial for applications in lighting and display technologies, as well as in bioimaging (Gai, Xiong, Chen, et al., 2012).
Drug Discovery and Therapeutic Applications
Isoquinoline derivatives are not just limited to their physical and chemical applications but also extend into Therapeutic Applications . The Potent, Selective and Cell Penetrant Inhibitors research identified isoquinolinones as potent inhibitors for the steroidogenic factor 1 (SF-1), opening new avenues for the therapeutic targeting of diseases related to SF-1 dysfunction (Madoux, Li, Chase, et al., 2008). Another study focused on the Anti-amnesic Action of specific isoquinoline alkaloids, suggesting their potential in treating cognitive disorders through modulation of oxidative stress and cholinergic system pathways (Müller, Pesarico, Rosa, et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-(oxolan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-7-14-13(12)16-11-6-8-15-9-11/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUDBRSHQOWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)


![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)


![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)